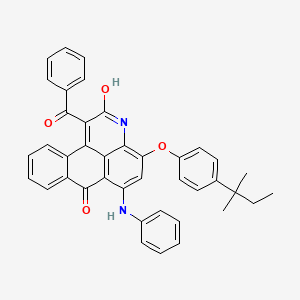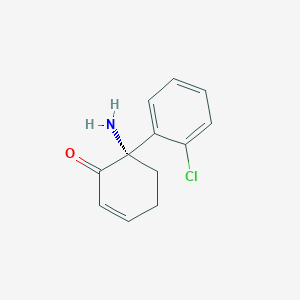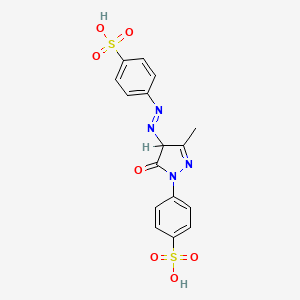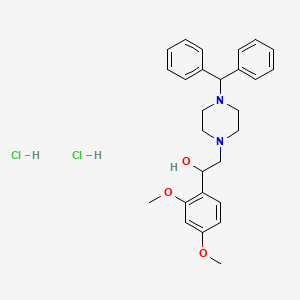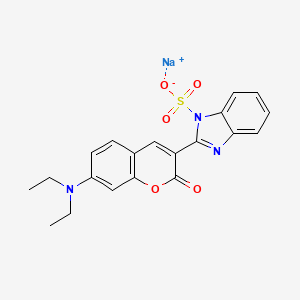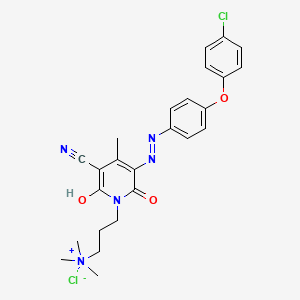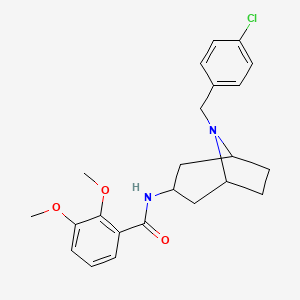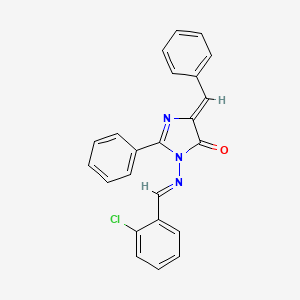![molecular formula C45H29N2O5+ B12777156 31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone CAS No. 83721-61-3](/img/structure/B12777156.png)
31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “31-oxo-9-aza-31-azoniadodecacyclo[3310202,3005,2907,2708,24010,23011,20013,18032,46036,41043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone” is a highly complex organic molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings and functional groups. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts.
Industrial Production Methods
Industrial production of complex organic compounds often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors and other advanced technologies.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Substitution reactions may involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, such compounds are often studied for their unique structural properties and reactivity.
Biology
In biology, these compounds may be investigated for their potential biological activity, including interactions with enzymes and other biomolecules.
Medicine
In medicine, complex organic compounds are often explored for their potential therapeutic applications, such as drug development.
Industry
In industry, these compounds may be used in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism by which the compound exerts its effects typically involves interactions with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other complex organic molecules with similar structural features.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of atoms and functional groups, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
83721-61-3 |
|---|---|
Fórmula molecular |
C45H29N2O5+ |
Peso molecular |
677.7 g/mol |
Nombre IUPAC |
31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone |
InChI |
InChI=1S/C45H28N2O5/c48-35-18-32-25-10-9-22-17-33-28(45(51)37(22)42(25)46-41(32)31-16-21-6-2-1-5-20(21)15-30(31)35)13-12-26-24-11-14-29-40-38(24)34(47(52)43(26)33)19-36(49)39(40)23-7-3-4-8-27(23)44(29)50/h1-18,22-23,27,30,37,39-40,43H,19H2/p+1 |
Clave InChI |
HNCYCMGYLQXYFB-UHFFFAOYSA-O |
SMILES canónico |
C1C(=O)C2C3C=CC=CC3C(=O)C4=CC=C5C6=CC=C7C(=CC8C=CC9=C(C8C7=O)NC3=C7C=C8C=CC=CC8=CC7C(=O)C=C93)C6[N+](=O)C1=C5C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


